2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a sulfanyl group, and aromatic rings with methoxy and ethoxy substituents, making it a unique molecule for scientific research.
Properties
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-28-16-7-5-15(6-8-16)23-20(25)14-29-21-22-11-12-24(21)18-10-9-17(26-2)13-19(18)27-3/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYFDRUEOWSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid, and acetic anhydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or acetylated derivatives.
Scientific Research Applications
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An aromatic compound with iodine and carboxylic acid groups.
4,4’-Dichlorobenzophenone: An aromatic ketone with chlorine substituents.
Other imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups on the aromatic rings, along with the sulfanyl and acetamide functionalities, makes it a versatile compound for various applications.
Biological Activity
The compound 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The compound consists of several key functional groups:
- Imidazole Ring : Known for its ability to coordinate with metal ions, potentially inhibiting metalloenzymes.
- Sulfanyl Group : May interact with cysteine residues in proteins, influencing their functionality through disulfide bond formation.
- Acetamide Moiety : Likely involved in hydrogen bonding, enhancing binding affinity to biological targets.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the imidazole ring and subsequent attachment of the sulfanyl and acetamide groups. While specific synthetic pathways are often proprietary, general methods include:
- Formation of the imidazole from appropriate precursors.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final coupling with the ethoxyphenyl acetamide.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with imidazole and sulfanyl moieties have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.27 to 5.87 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potent antimicrobial activity .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown efficacy against human colorectal carcinoma cell lines (HCT116) using assays like Sulforhodamine B (SRB). In vitro studies reveal that these compounds can induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity .
Case Studies
Several studies highlight the biological activities associated with compounds structurally similar to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Imidazole Derivative A | Antibacterial | 0.014 µg/mL | |
| Benzimidazole Analog B | Anticancer (HCT116) | 5 µM | |
| Quinoline Derivative C | COX-2 Inhibition | 0.063 µM |
These studies underscore the importance of structural modifications in enhancing biological activity.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The imidazole ring's ability to coordinate with metal ions may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Protein Interaction : The sulfanyl group could form disulfide bonds with cysteine residues in proteins, altering their function and potentially leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
